molecular formula C16H11Cl4N5OS B286114 2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide

2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide

Cat. No. B286114
M. Wt: 463.2 g/mol
InChI Key: CTOQSNMZKZJLQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms and cancer cells by interfering with their DNA synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide have been studied in vitro and in vivo. It has been shown to have antifungal and antibacterial activity against various strains of microorganisms. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide in lab experiments include its potential as a tool for studying various biological processes and its ability to inhibit the growth of microorganisms and cancer cells. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide include further studies on its mechanism of action, potential side effects, and its use in the development of new drugs for the treatment of various diseases. It may also be studied for its potential applications in agriculture and environmental science.

Synthesis Methods

The synthesis of 2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide involves the reaction of 4,5-dichloro-1,2,3-triazole with thiourea followed by the reaction of the resulting intermediate with 3,4-dichlorobenzoyl chloride. The final product is obtained after purification and isolation.

Scientific Research Applications

2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide has potential applications in scientific research as a tool for studying various biological processes. It has been studied for its antifungal, antibacterial, and anticancer properties. It has also been used in the development of new drugs for the treatment of various diseases.

properties

Molecular Formula

C16H11Cl4N5OS

Molecular Weight

463.2 g/mol

IUPAC Name

2-[[4-amino-5-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C16H11Cl4N5OS/c17-10-3-1-8(5-12(10)19)15-23-24-16(25(15)21)27-7-14(26)22-9-2-4-11(18)13(20)6-9/h1-6H,7,21H2,(H,22,26)

InChI Key

CTOQSNMZKZJLQH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl)Cl

Origin of Product

United States

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